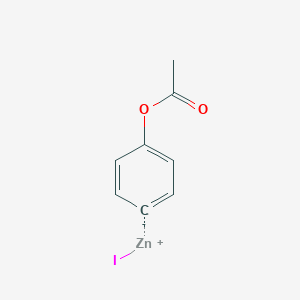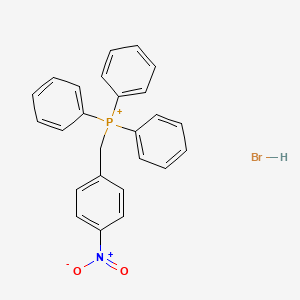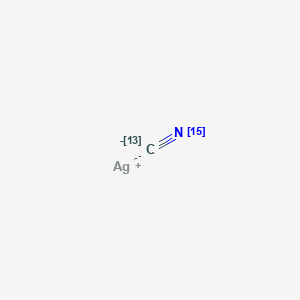
4-Acetoxyphenylzinc iodide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Acetoxyphenylzinc iodide is an organozinc compound with the molecular formula C8H7IO2Zn and a molecular weight of 327.43 g/mol . This compound is notable for its use in organic synthesis, particularly in cross-coupling reactions, where it serves as a reagent to introduce phenyl groups into various substrates.
Vorbereitungsmethoden
4-Acetoxyphenylzinc iodide is typically prepared through the reaction of 4-iodophenol with zinc dust in the presence of acetic anhydride. The reaction is carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation . The general reaction scheme is as follows:
4-Iodophenol+Zinc dust+Acetic anhydride→4-Acetoxyphenylzinc iodide
Industrial production methods involve similar synthetic routes but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the product .
Analyse Chemischer Reaktionen
4-Acetoxyphenylzinc iodide undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form 4-acetoxyphenyl iodide.
Reduction: It can be reduced to form 4-acetoxyphenylzinc bromide.
Substitution: It participates in nucleophilic substitution reactions, where the iodide group is replaced by other nucleophiles.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide . The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
4-Acetoxyphenylzinc iodide has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 4-acetoxyphenylzinc iodide involves the transfer of the phenyl group to a substrate in a cross-coupling reaction. This process is facilitated by the presence of a palladium or nickel catalyst, which activates the zinc-phenyl bond and allows for the formation of a new carbon-carbon bond . The molecular targets and pathways involved in this mechanism are primarily related to the catalytic cycle of the cross-coupling reaction.
Vergleich Mit ähnlichen Verbindungen
4-Acetoxyphenylzinc iodide can be compared with other similar organozinc compounds, such as:
Phenylzinc iodide: Similar in structure but lacks the acetoxy group, making it less reactive in certain reactions.
4-Methylphenylzinc iodide: Contains a methyl group instead of an acetoxy group, leading to different reactivity and applications.
3-Acetoxyphenylzinc iodide: Similar but with the acetoxy group in a different position, affecting its reactivity and selectivity in reactions.
The uniqueness of this compound lies in its acetoxy group, which enhances its reactivity and makes it suitable for specific synthetic applications .
Eigenschaften
Molekularformel |
C8H7IO2Zn |
|---|---|
Molekulargewicht |
327.4 g/mol |
IUPAC-Name |
iodozinc(1+);phenyl acetate |
InChI |
InChI=1S/C8H7O2.HI.Zn/c1-7(9)10-8-5-3-2-4-6-8;;/h3-6H,1H3;1H;/q-1;;+2/p-1 |
InChI-Schlüssel |
ZOODOIZMGXQJGL-UHFFFAOYSA-M |
Kanonische SMILES |
CC(=O)OC1=CC=[C-]C=C1.[Zn+]I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-[[(2-Chlorophenyl)diphenylmethyl]thio]ethanamine](/img/structure/B12060033.png)










![1,2,3,4,5-Pentadeuterio-6-[2,3-dideuterio-1,4,4-tris(2,3,4,5,6-pentadeuteriophenyl)buta-1,3-dienyl]benzene](/img/structure/B12060123.png)
